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molecular formula C8H7F3N2O3 B593865 N-Methyl-2-nitro-4-(trifluoromethoxy)aniline CAS No. 1215206-37-3

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Cat. No. B593865
M. Wt: 236.15
InChI Key: OEMXVJJCFPOMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461181B2

Procedure details

To a mixture of 2.22 g of 2-nitro-4-trifluoromethoxyaniline and 20 ml of DMF was added 0.44 g of sodium hydride (60% oily), and the mixture was stirred for 10 minutes under ice cool. To this mixture was added 1.42 g of methyl iodide, then, the mixture was stirred for 1 hour at room temperature. Into the reaction mixture, a saturated ammonium chloride aqueous solution was poured, and the mixture was extracted three times with ethyl acetate. The organic layer was dried over magnesium sulfate, then, concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.80 g of N-methyl-2-nitro-4-trifluoromethoxyaniline.
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step Two
Quantity
1.42 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([O:11][C:12]([F:15])([F:14])[F:13])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[H-].[Na+].[CH3:18]I.[Cl-].[NH4+]>CN(C=O)C>[CH3:18][NH:6][C:5]1[CH:7]=[CH:8][C:9]([O:11][C:12]([F:13])([F:14])[F:15])=[CH:10][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2.22 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)OC(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.42 g
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 minutes under ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cool
STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hour at room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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